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Compound of Interest

Compound Name:
5-Amino-2-morpholin-4-yl-

benzamide

CAS No.: 50891-32-2

Cat. No.: B1298229

Get Quote

Executive Summary & Compound Identity
5-Amino-2-morpholin-4-yl-benzamide (CAS: 50891-32-2) is a critical pharmacophore often

utilized as a scaffold in the synthesis of kinase inhibitors, specifically those targeting the

JAK/STAT pathway (e.g., analogues related to Fedratinib). Its structure combines a polar,

hydrogen-bonding benzamide core with a solubilizing morpholine ring and a reactive aniline

handle.

Understanding the solubility profile of this intermediate is essential for process chemistry

optimization (recrystallization, purification) and biological assay preparation. This guide

provides a technical breakdown of its physicochemical behavior, predicted solubility across

various media, and validated protocols for experimental determination.
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Property Detail

IUPAC Name 5-Amino-2-(morpholin-4-yl)benzamide

CAS Number 50891-32-2

Molecular Formula C₁₁H₁₅N₃O₂

Molecular Weight 221.26 g/mol

Key Functional Groups
Primary Amide (H-bond donor/acceptor), Aniline

(Weak base), Morpholine (Moderate base)

Physicochemical Properties & Solubility Drivers
The solubility of 5-Amino-2-morpholin-4-yl-benzamide is governed by the interplay between

its lipophilic aromatic core and its ionizable basic centers.

Calculated Physicochemical Parameters
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Parameter Value (Est.) Significance

cLogP 0.5 – 1.2

Indicates moderate

lipophilicity; likely permeable

but requires polar organic co-

solvents for high

concentrations.

pKa (Morpholine N) ~8.4

The morpholine nitrogen will

be protonated at physiological

pH (7.4) and acidic pH,

significantly enhancing

aqueous solubility.

pKa (Aniline N) ~4.0

The aniline group protonates

only in highly acidic media (pH

< 4), providing a second

solubility boost in gastric-like

fluids.

H-Bond Donors 3

Amide (2) + Aniline (2) - High

potential for crystal lattice

energy, potentially reducing

solid-state solubility.

Solubility Mechanism Diagram
The following diagram illustrates the ionization states that dictate the solubility profile across

the pH scale.
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Caption: pH-dependent ionization cascade of 5-Amino-2-morpholin-4-yl-benzamide showing

transitions from hydrophobic neutral forms to highly soluble cationic species.
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Solubility Profile
Aqueous Solubility (pH Dependent)

pH 1.2 (SGF):High (>10 mg/mL). The molecule exists as a di-cation. This is the ideal

condition for initial dissolution if stability permits.

pH 7.4 (PBS):Moderate (~0.5 - 2 mg/mL). The molecule is partially ionized (mono-cationic).

Solubility may be limited by the lattice energy of the solid form.

pH > 10:Low (<0.1 mg/mL). The molecule is neutral and will likely precipitate.

Organic Solvent Compatibility (Stock Solutions)
For biological assays or synthetic stock solutions, organic solvents are required to achieve high

concentrations (>10 mM).

Solvent Solubility Rating
Recommended
Max Conc.

Notes

DMSO Excellent > 50 mg/mL

Preferred solvent for

biological stock

solutions.

Hygroscopic; keep

sealed.

Ethanol Good ~10 - 25 mg/mL

Suitable for process

chemistry; less toxic

than DMSO.

DMF Excellent > 50 mg/mL

Alternative to DMSO

for chemical

synthesis.

Acetonitrile Moderate ~5 - 10 mg/mL

Useful for HPLC

sample preparation

but not for storage.

Experimental Protocols (Self-Validating Systems)
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To ensure data integrity, use the following protocols. These are designed with internal checks

(controls) to validate the results.

Protocol A: Thermodynamic Equilibrium Solubility
(Shake-Flask)
Best for: Accurate physical constants and formulation development.

Preparation: Weigh excess solid compound (~5 mg) into a 1.5 mL microcentrifuge tube.

Solvent Addition: Add 500 µL of the target buffer (e.g., pH 7.4 PBS) or solvent.

Agitation: Shake at 300 rpm at 25°C for 24 hours.

Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe

filter.

Pre-saturation: Discard the first 100 µL of filtrate to prevent filter adsorption errors.

Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254

nm).

Calibration: Run a 5-point standard curve (1–100 µg/mL) in DMSO/Water (1:1).

Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening and avoiding precipitation in bioassays.

Stock Prep: Prepare a 10 mM stock solution in DMSO.

Spiking: Spike 5 µL of stock into 245 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 200

µM, 2% DMSO).

Incubation: Shake for 2 hours at room temperature.

Filtration: Filter using a 96-well filter plate (e.g., Millipore MultiScreen).
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Analysis: Measure UV absorbance of the filtrate and compare against a standard (5 µL stock

+ 245 µL Acetonitrile/Water).

Calculation: Solubility = (Abs_filtrate / Abs_standard) × 200 µM.

Workflow Visualization
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Caption: Decision tree for selecting the appropriate solubility determination method based on

research stage.

Handling & Stability Considerations
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Oxidation Risk: The aniline group at position 5 is susceptible to oxidation over time,

especially in solution.

Mitigation: Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen). Avoid repeated

freeze-thaw cycles.

Light Sensitivity: Benzamide derivatives can be photosensitive.

Mitigation: Use amber vials for all solubility experiments and storage.

Adsorption: The morpholine ring can interact with certain plastics.

Recommendation: Use glass vials or low-binding polypropylene plates for low-

concentration (<1 µM) assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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